1-Eth-1-ynyl-4-(pentyloxy)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Eth-1-ynyl-4-(pentyloxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-1-pentyloxybenzene with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Eth-1-ynyl-4-(pentyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Eth-1-ynyl-4-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed as a probe in biomolecular studies due to its ability to undergo click chemistry reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Eth-1-ynyl-4-(pentyloxy)benzene involves its interaction with molecular targets through its ethynyl and pentyloxy groups. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pentyloxy group can enhance the compound’s solubility and interaction with hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Eth-1-ynyl-4-(methoxy)benzene: Similar structure but with a methoxy group instead of a pentyloxy group.
1-Eth-1-ynyl-4-(ethoxy)benzene: Similar structure but with an ethoxy group instead of a pentyloxy group.
1-Eth-1-ynyl-4-(butoxy)benzene: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness: 1-Eth-1-ynyl-4-(pentyloxy)benzene is unique due to its specific combination of an ethynyl group and a pentyloxy group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-4-pentoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWQHOPSDCVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379395 | |
Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-16-4 | |
Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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